molecular formula C12H21NO3 B13495057 Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate

Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B13495057
M. Wt: 227.30 g/mol
InChI Key: INJWUVHPWPARLS-UHFFFAOYSA-N
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Description

Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate is a spirocyclic pyrrolidine derivative featuring a hydroxymethyl substituent on the cyclopropane ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally constrained, making it a valuable intermediate in medicinal chemistry for designing bioactive molecules with enhanced rigidity and stereochemical control .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-4-9(8-14)12(13)5-6-12/h9,14H,4-8H2,1-3H3

InChI Key

INJWUVHPWPARLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reaction Steps

  • Spirocyclic Core Formation: The azaspiro[2.4]heptane scaffold is typically assembled via intramolecular cyclization reactions starting from linear or cyclic precursors containing nitrogen and carbonyl functionalities. Cyclization reactions often utilize nucleophilic substitution or ring-closing strategies under controlled conditions to achieve the spirocyclic framework.

  • Introduction of tert-Butyl Ester Group: The tert-butyl ester is commonly introduced through esterification reactions using tert-butyl alcohol derivatives or tert-butyl chloroformate reagents. This step can be performed either before or after spirocyclization depending on the synthetic route.

  • Hydroxymethyl Group Installation: The hydroxymethyl substituent at the 7-position is typically introduced by selective functionalization of the spirocyclic ring, often via reduction of aldehyde intermediates or direct hydroxymethylation reactions.

Representative Synthetic Procedure

A typical synthetic procedure, as reported in the literature, follows these steps:

Step Description Reagents/Conditions Yield (%)
1 Preparation of azaspirocyclic intermediate Cyclization of nitrogen-containing precursor under basic or acidic catalysis 70-80
2 Esterification to tert-butyl ester Reaction with tert-butyl chloroformate or tert-butyl alcohol under acidic/basic catalysis 75-85
3 Hydroxymethyl group introduction Reduction of aldehyde intermediate using sodium borohydride or selective hydroxymethylation 60-75

Industrial and Flow Chemistry Approaches

  • Flow Microreactor Systems: For scalability and efficiency, flow chemistry has been employed in industrial settings. Flow microreactors allow precise control over reaction parameters such as temperature, residence time, and mixing, leading to improved yields, selectivity, and reproducibility.

  • Catalyst and Solvent Optimization: Catalysts such as palladium complexes or organocatalysts may be used to facilitate cyclization or substitution steps. Solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are selected based on solubility and reaction compatibility.

Reaction Type Reagents Conditions Notes
Cyclization Nitrogen-containing precursor, base or acid catalyst Room temperature to reflux, 2-24 h Formation of azaspirocyclic core
Esterification tert-Butyl chloroformate, base (e.g., triethylamine) 0-25 °C, 1-4 h Protects carboxyl group as tert-butyl ester
Hydroxymethylation Sodium borohydride or formaldehyde derivatives 0-25 °C, 1-3 h Introduces hydroxymethyl group selectively

The compound’s key functional groups enable diverse chemical transformations:

  • Oxidation: The hydroxymethyl group can be oxidized to aldehydes or carboxylic acids using oxidants like potassium permanganate or chromium trioxide.

  • Reduction: The ester or other functional groups can be selectively reduced to alcohols or amines using lithium aluminum hydride or sodium borohydride.

  • Substitution: The tert-butyl ester can be substituted or deprotected under acidic conditions to yield free carboxylic acids for further derivatization.

Parameter Value Source/Notes
Molecular Formula C12H21NO3 Confirmed by elemental analysis
Molecular Weight 227.31 g/mol Standard molecular weight
Purity ≥97% Achieved via chromatography and recrystallization
Typical Yield 60-85% per step Dependent on reaction conditions
Reaction Time 1-24 hours Varies by step and method
Key Solvents DMF, THF, DMSO Selected for solubility and reaction compatibility
Catalysts Palladium complexes, organocatalysts Used in cyclization and substitution

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) Tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate (20a)
  • Structure : Lacks the hydroxymethyl group at position 5.
  • Properties : Colorless oil, 95% yield .
  • Applications : Used as a precursor for carboxylated derivatives (e.g., 3a in ) via lithiation and CO₂ trapping .
(b) Tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate
  • Structure: Substitutes hydroxymethyl with an amino group at position 4.
  • Properties : Molecular formula C₁₁H₂₀N₂O₂; stable under standard conditions .
  • Applications: Amino groups enable further functionalization (e.g., amide bond formation), making it suitable for peptide-mimetic drug design .
(c) Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
  • Structure: Contains cyano and ketone groups at positions 6 and 6.
  • Properties : Molecular weight 236.27; requires storage at -20°C due to reactivity .

Heteroatom-Modified Analogs

(a) Tert-butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide
  • Structure : Incorporates oxygen and sulfur atoms in the spirocyclic system.
  • Properties: Molecular formula C₉H₁₅NO₅S; 98% purity .
  • Applications : Sulfone groups enhance metabolic stability, advantageous in protease inhibitor design .
(b) Tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate
  • Structure : Features a carbamate-linked methyl group instead of hydroxymethyl.
  • Properties : Used in pharmaceutical intermediates (e.g., kinase inhibitors) .

Biological Activity

Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which features both a tert-butyl and a hydroxymethyl group. This structure contributes to its potential biological activities, particularly in antimicrobial and anticancer domains. The molecular formula of the compound is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol.

The compound's chemical reactivity is influenced by its functional groups, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting that it may inhibit bacterial growth through interaction with essential cellular targets.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLCell wall synthesis inhibition
Escherichia coli16 µg/mLDisruption of membrane integrity
Pseudomonas aeruginosa64 µg/mLInterference with protein synthesis

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways.

Table 2: Anticancer Activity in Cell Lines

Cancer Cell LineIC50 (µM)Observed Effect
HeLa (cervical cancer)25Induction of apoptosis
MCF-7 (breast cancer)30Cell cycle arrest
A549 (lung cancer)20Inhibition of proliferation

The exact mechanisms by which this compound exerts its biological effects are still under investigation. It is believed that the compound interacts with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Potential Molecular Targets

Research has identified several potential molecular targets for this compound:

  • Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptors : It could modulate receptor activity related to cell signaling.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Effects : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the growth of Staphylococcus aureus in vitro, indicating its potential as an antimicrobial agent .
  • Investigation of Anticancer Properties : Another research article focused on the anticancer effects of this compound on MCF-7 cells, revealing that it induced apoptosis through mitochondrial pathways .
  • Mechanistic Insights : A recent study provided insights into the molecular interactions between the compound and target proteins, suggesting a competitive inhibition mechanism .

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